molecular formula C12H12N2O3 B14808156 2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide

2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide

Cat. No.: B14808156
M. Wt: 232.23 g/mol
InChI Key: FPQCNNYNMJTOFW-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole moiety in this compound suggests potential biological activity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    Methoxylation and Methylation: The final steps involve the introduction of the methoxy and methyl groups. This can be achieved through methylation reactions using reagents like methyl iodide and methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide

InChI

InChI=1S/C12H12N2O3/c1-14(17-2)12(16)11(15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3

InChI Key

FPQCNNYNMJTOFW-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C(=O)C1=CNC2=CC=CC=C21)OC

Origin of Product

United States

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